molecular formula C13H21NO4 B6152340 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid CAS No. 2172162-50-2

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

Cat. No.: B6152340
CAS No.: 2172162-50-2
M. Wt: 255.31 g/mol
InChI Key: KPKQLOPUJBUOTE-UHFFFAOYSA-N
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Description

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid is a chemical compound with the molecular formula C13H21NO4. It is a spirocyclic compound, which means it contains a spiro-connected ring system. The tert-butoxycarbonyl (Boc) group is a common protecting group for amines in organic synthesis, making this compound useful in various chemical reactions and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be formed through a cyclization reaction involving a suitable precursor. This step often requires specific catalysts and reaction conditions to ensure the correct formation of the spirocyclic structure.

    Introduction of the Boc Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine. This reaction is typically carried out in an organic solvent like dichloromethane.

    Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under specific conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert specific functional groups into their reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Nucleophiles such as amines, alcohols, or thiols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of spirocyclic compounds and peptides.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its unique structure.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals, where its spirocyclic structure imparts specific properties to the final products.

Mechanism of Action

The mechanism of action of 5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid involves its interaction with specific molecular targets. The Boc group can be selectively removed under acidic conditions, revealing the free amine group, which can then participate in various biochemical reactions. The spirocyclic structure provides rigidity and stability, making it a valuable scaffold in drug design and development.

Comparison with Similar Compounds

Similar Compounds

  • 5-[(tert-butoxy)carbonyl]-5-azaspiro[3.4]octane-7-carboxylic acid
  • 5-(tert-butoxycarbonyl)-2-oxa-5-azaspiro[3.4]octane-7-carboxylic acid

Uniqueness

5-[(tert-butoxy)carbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This structure makes it particularly useful in the synthesis of complex molecules and in applications requiring high stability and rigidity.

Properties

CAS No.

2172162-50-2

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

5-[(2-methylpropan-2-yl)oxycarbonyl]-5-azaspiro[2.5]octane-7-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-12(2,3)18-11(17)14-7-9(10(15)16)6-13(8-14)4-5-13/h9H,4-8H2,1-3H3,(H,15,16)

InChI Key

KPKQLOPUJBUOTE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC2(C1)CC2)C(=O)O

Purity

95

Origin of Product

United States

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